1-Fluoro-2-azabicyclo[2.2.1]heptane
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Overview
Description
1-Fluoro-2-azabicyclo[221]heptane is a bicyclic compound that features a fluorine atom and a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-azabicyclo[2.2.1]heptane can be synthesized through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can modify the nitrogen-containing ring, leading to different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA) and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products: The major products formed from these reactions include various fluorinated and non-fluorinated derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-Fluoro-2-azabicyclo[2.2.1]heptane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological systems and interactions.
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism by which 1-Fluoro-2-azabicyclo[2.2.1]heptane exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity, making it a potent inhibitor or activator of various biological pathways .
Comparison with Similar Compounds
2-Azabicyclo[2.2.1]heptane: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-Azabicyclo[3.2.1]octane: Features a larger bicyclic structure, leading to different reactivity and applications
Uniqueness: 1-Fluoro-2-azabicyclo[2.2.1]heptane is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological activity compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C6H10FN |
---|---|
Molecular Weight |
115.15 g/mol |
IUPAC Name |
1-fluoro-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C6H10FN/c7-6-2-1-5(3-6)4-8-6/h5,8H,1-4H2 |
InChI Key |
CQIBSAQBDRPJRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1CN2)F |
Origin of Product |
United States |
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